

A Comprehensive Technical Guide to the Physicochemical Properties of Tetraoctylphosphonium Bromide

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Compound of Interest

Compound Name: Tetraoctylphosphonium bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **tetraoctylphosphonium bromide** ($C_{32}H_{68}BrP$), a quaternary phosphonium salt. This document is intended to serve as a vital resource for professionals in research, chemical synthesis, and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Chemical Identity and Structure

Tetraoctylphosphonium bromide is an ionic compound consisting of a central phosphorus atom bonded to four octyl chains, forming a bulky, symmetric cation. The positive charge on the phosphonium center is balanced by a bromide anion. Its long alkyl chains render it highly lipophilic, a key characteristic influencing its solubility and applications.

Identifier	Value	Reference
IUPAC Name	tetraoctylphosphonium bromide	[1]
Synonyms	Tetra-n-octylphosphonium Bromide, Cyphos IL 166	[2][3]
CAS Number	23906-97-0	[2]
Molecular Formula	C ₃₂ H ₆₈ BrP	[2]
SMILES	CCCCCCCC--INVALID-LINK--(CCCCCCCC)CCCCCCCC.[Br-]	[4]
InChI Key	QVBRLOSUBRKEJW-UHFFFAOYSA-M	[4]

Physicochemical Properties

The properties of **tetraoctylphosphonium bromide** are summarized below. These values are critical for its application in synthesis, as a phase-transfer catalyst, and in the formulation of ionic liquids.[5][6]

2.1 Physical and Thermal Properties

Property	Value	Reference
Molecular Weight	563.76 g/mol	[7]
Appearance	White to off-white solid	[2][5]
Melting Point	38-45 °C	[2][5]
Flash Point	121 °C (249.8 °F)	
pH	<3 (50 g/L in H ₂ O)	
LogP (Octanol-Water Partition Coefficient)	9.45	[2]

2.2 Solubility

Solvent	Solubility	Reference
Water	Limited solubility	[6]
Organic Solvents	Soluble	[6]

2.3 Spectral Data

Technique	Description	Reference
^1H NMR	Spectrum available in CDCl_3	[8]
^{13}C NMR	Spectrum available in CDCl_3	[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. Below are generalized protocols for determining key physicochemical properties of **tetraoctylphosphonium bromide**.

3.1 Determination of Melting Point via Differential Scanning Calorimetry (DSC)

This method provides precise melting point and phase transition data.

- Sample Preparation: Accurately weigh 3-5 mg of **tetraoctylphosphonium bromide** into a standard aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
 - Equilibrate the cell at 0 °C.
 - Ramp the temperature from 0 °C to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

- Cool the sample to 0 °C at a rate of 10 °C/min.
- Initiate a second heating ramp from 0 °C to 100 °C at 10 °C/min to obtain the melting endotherm.
- Data Analysis: The melting point is determined as the onset temperature of the melting endotherm observed in the second heating cycle.

3.2 Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure.

- Sample Preparation: Dissolve approximately 10 mg of **tetraoctylphosphonium bromide** in 0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:
 - Acquire the proton NMR spectrum using a 400 MHz (or higher) spectrometer.
 - Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
- ^{13}C NMR Acquisition:
 - Acquire the carbon NMR spectrum on the same sample.
 - Use a proton-decoupled sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
- Data Analysis: Process the spectra to identify chemical shifts and coupling constants. The resulting data should be consistent with the tetraoctylphosphonium cation structure.

3.3 Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

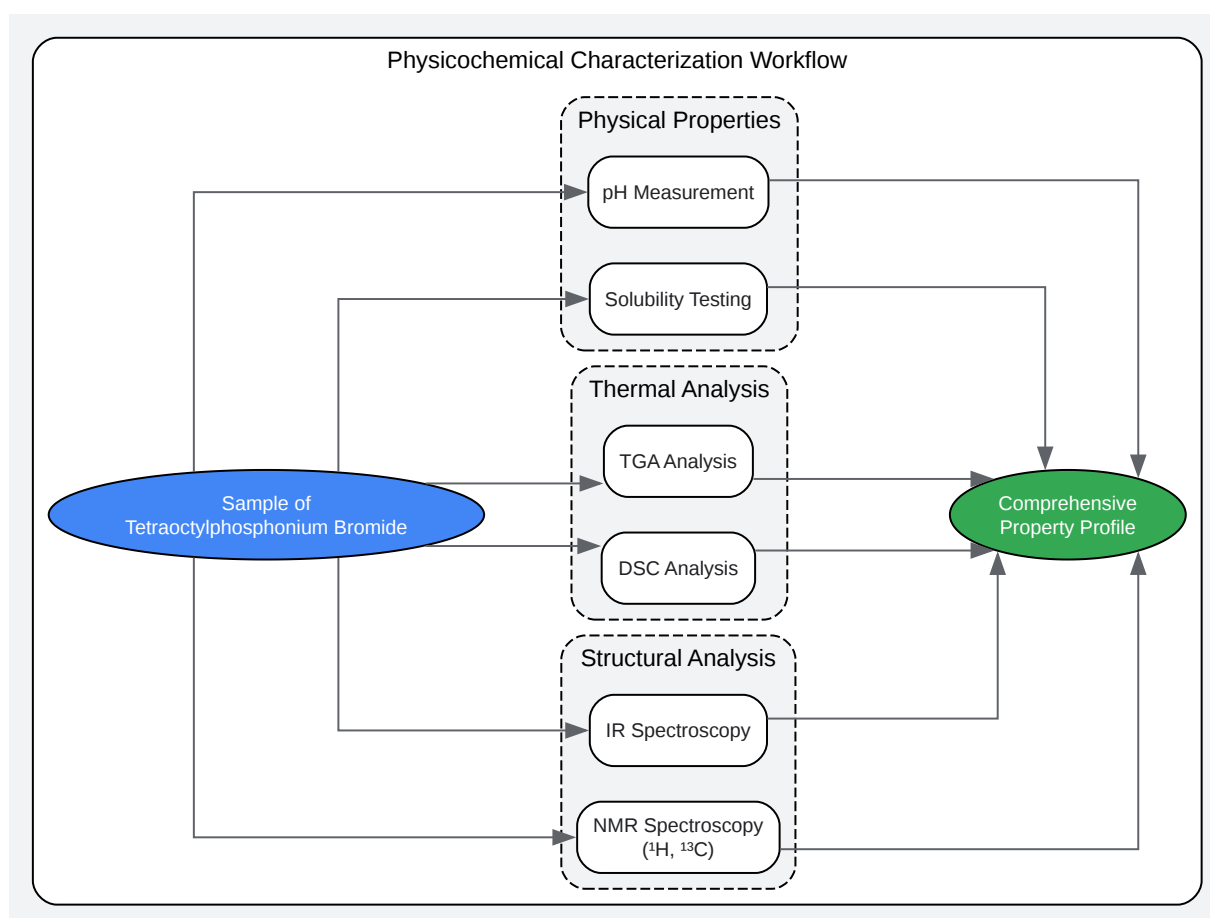
TGA is used to determine the thermal decomposition temperature.

- Sample Preparation: Place 5-10 mg of **tetraoctylphosphonium bromide** into a ceramic or platinum TGA pan.
- Instrument Setup: Load the sample into the TGA furnace.

- Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
- Data Analysis: The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (T_5).

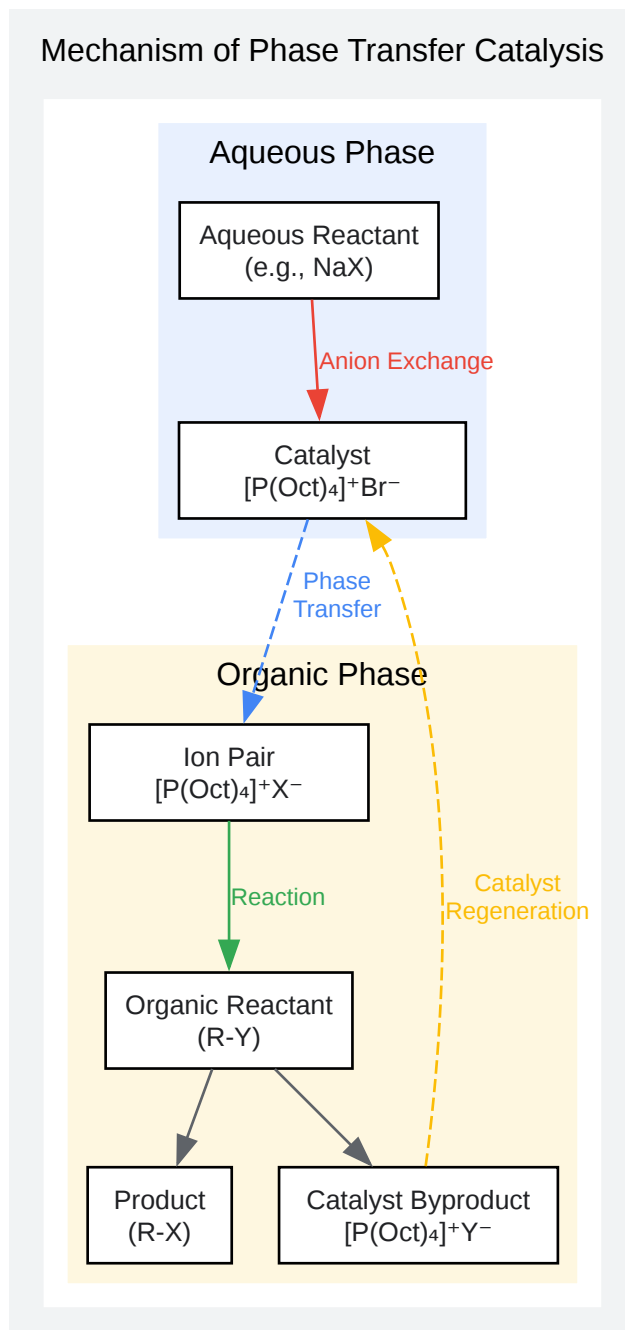
Visualizations: Workflows and Mechanisms

Visual diagrams are provided to illustrate key experimental and logical processes involving **tetraoctylphosphonium bromide**.



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Caption: Experimental workflow for physicochemical characterization.

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Caption: Role as a phase transfer catalyst.

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